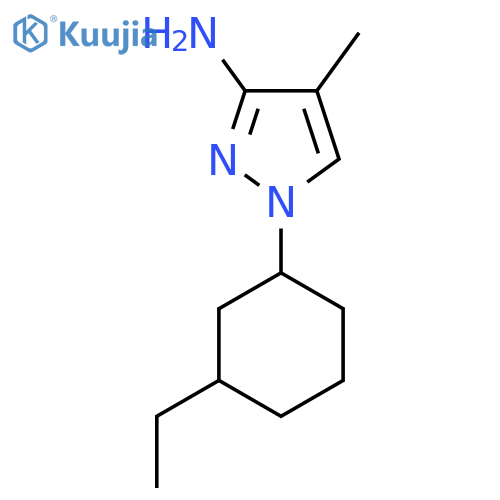Cas no 1342191-23-4 (1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine)

1342191-23-4 structure
商品名:1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine
- AKOS013578782
- EN300-1107612
- 1342191-23-4
-
- インチ: 1S/C12H21N3/c1-3-10-5-4-6-11(7-10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14)
- InChIKey: AMYLNMXERUZKNW-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(C)C(N)=N1)C1CCCC(CC)C1
計算された属性
- せいみつぶんしりょう: 207.173547683g/mol
- どういたいしつりょう: 207.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 43.8Ų
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107612-10g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 10g |
$3622.0 | 2023-10-27 | |
| Enamine | EN300-1107612-10.0g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 10g |
$4729.0 | 2023-06-10 | ||
| Enamine | EN300-1107612-2.5g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1107612-1.0g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 1g |
$1100.0 | 2023-06-10 | ||
| Enamine | EN300-1107612-0.05g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1107612-0.5g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1107612-1g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1107612-0.25g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1107612-5.0g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 5g |
$3189.0 | 2023-06-10 | ||
| Enamine | EN300-1107612-0.1g |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine |
1342191-23-4 | 95% | 0.1g |
$741.0 | 2023-10-27 |
1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine 関連文献
-
1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
1342191-23-4 (1-(3-ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine) 関連製品
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
